

An In-Depth Technical Guide to the Physical Properties of 3-Fluoroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoroisoquinoline

Cat. No.: B1619788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Physicochemical Landscape of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The introduction of fluorine into an aromatic system can profoundly alter its electronic properties, metabolic stability, and binding interactions, making it a powerful tool in the design of novel therapeutic agents and functional materials. Among these, **3-Fluoroisoquinoline** stands out as a versatile building block. Its unique arrangement of a fluorinated pyridine ring fused to a benzene ring presents a fascinating case study in molecular properties and reactivity. This guide provides a comprehensive exploration of the core physical properties of **3-Fluoroisoquinoline**, offering both established data and predictive insights to empower researchers in their scientific endeavors. Our approach is grounded in experimental observations and supplemented by computational analysis, ensuring a holistic understanding of this important molecule.

Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental physical constants. These parameters govern its behavior in various experimental settings, from reaction conditions to formulation and analysis.

Structural and General Properties

3-Fluoroisoquinoline is a solid at room temperature, though a definitive experimental melting point is not consistently reported in the literature. Its core structure consists of an isoquinoline nucleus with a fluorine atom at the 3-position.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ FN	[1] [2]
Molecular Weight	147.15 g/mol	[1] [2]
CAS Number	396-29-2	[1] [2]
Appearance	Not explicitly stated, likely a solid.	Inferred
Melting Point	N/A (Not consistently reported)	[2]
Boiling Point	266.047 °C at 760 mmHg	[1]
Density	1.216 g/cm ³	[1]
Refractive Index	1.614	[1]
Flash Point	114.701 °C	[1]

Solubility Profile

While specific quantitative solubility data for **3-Fluoroisoquinoline** is not readily available, its structural characteristics suggest a degree of solubility in common organic solvents. As a heterocyclic aromatic compound, it is expected to be soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely moderate. Due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor, some solubility in water, particularly under acidic conditions where the nitrogen can be protonated, is anticipated. However, the overall hydrophobic nature of the fused aromatic rings will limit its aqueous solubility.

Experimental Protocol for Solubility Determination:

A qualitative and semi-quantitative assessment of solubility can be performed using a standardized protocol.

[Click to download full resolution via product page](#)

Acidity and Basicity: The pKa Perspective

The basicity of the nitrogen atom in the isoquinoline ring is a critical parameter influencing its reactivity and its behavior in biological systems. While an experimental pKa for **3-Fluoroisoquinoline** has not been reported, we can estimate its value by considering the parent isoquinoline and the electronic effect of the fluorine substituent. The pKa of isoquinoline is approximately 5.4.[3] Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect. When placed at the 3-position, this effect will decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid. Therefore, the pKa of **3-Fluoroisoquinoline** is predicted to be lower than 5.4.

Spectroscopic Fingerprints: Elucidating the Molecular Structure

Spectroscopic techniques provide an invaluable window into the molecular structure of **3-Fluoroisoquinoline**, offering a unique "fingerprint" for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **3-Fluoroisoquinoline**, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the benzene ring will appear as a complex multiplet, while the protons on the pyridine ring will be influenced by both the nitrogen atom and the fluorine atom. The proton at the 1-position is expected to be the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the

fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Other carbon atoms will show smaller two- and three-bond couplings to the fluorine. The chemical shifts will be characteristic of an aromatic heterocyclic system.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance, providing a direct confirmation of the presence of the fluorine atom. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[4][5]

Predicted NMR Spectral Data:

Nucleus	Predicted Chemical Shift Range (ppm)	Key Couplings
¹ H	7.0 - 9.0	H-H couplings within the aromatic rings, H-F couplings for protons on the pyridine ring.
¹³ C	110 - 160	Large ¹ J(C-F) for C-3, smaller ² J(C-F) and ³ J(C-F) for adjacent carbons.
¹⁹ F	-100 to -150 (relative to CFCl ₃)	Couplings to adjacent protons.

Experimental Protocol for NMR Analysis:

[Click to download full resolution via product page](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of **3-Fluoroisoquinoline** is expected to exhibit characteristic absorption bands.

Expected IR Absorptions:

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretching
1620-1580	C=C and C=N stretching vibrations of the aromatic rings
1250-1100	C-F stretching vibration
850-700	C-H out-of-plane bending vibrations

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of **3-Fluoroisoquinoline**, the molecular ion peak (M^+) is expected at m/z 147. The fragmentation pattern will likely involve the loss of HCN (m/z 27) from the pyridine ring, a common fragmentation pathway for isoquinolines, and potentially the loss of a fluorine radical.

Expected Mass Spectral Data:

m/z	Interpretation
147	Molecular ion $[M]^+$
120	$[M - HCN]^+$
128	$[M - F]^+$ (less likely)

Reactivity and Stability Considerations

The chemical behavior of **3-Fluoroisoquinoline** is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the fluorine substituent.

Electrophilic and Nucleophilic Aromatic Substitution

The isoquinoline nucleus is generally susceptible to electrophilic aromatic substitution on the benzene ring, typically at the 5- and 8-positions. The pyridine ring is deactivated towards

electrophilic attack. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 1-position. The presence of the electron-withdrawing fluorine atom at the 3-position will further deactivate the pyridine ring towards electrophilic attack and potentially influence the regioselectivity of nucleophilic attack.

Stability

3-Fluoroisoquinoline is expected to be a stable compound under standard laboratory conditions. However, like many nitrogen-containing heterocycles, it may be sensitive to strong oxidizing agents and prolonged exposure to strong acids. It should be stored in a cool, dry place, away from incompatible materials.

Quantum Chemical Insights

Computational chemistry offers a powerful means to understand the electronic structure and properties of molecules.^{[6][7]} Density Functional Theory (DFT) calculations can provide valuable insights into the geometry, orbital energies, and electrostatic potential of **3-Fluoroisoquinoline**.

[Click to download full resolution via product page](#)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the molecule's reactivity. The HOMO is likely to be localized on the benzene ring, indicating that this is the site of electrophilic attack. The LUMO is expected to be centered on the pyridine ring, suggesting that this is the site for nucleophilic attack. The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, with the nitrogen atom and the region around the fluorine atom being electron-deficient.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **3-Fluoroisoquinoline**. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Profile of a Versatile Synthetic Intermediate

This technical guide has provided a detailed overview of the key physical properties of **3-Fluoroisoquinoline**. By integrating experimental data with predictive analysis and computational insights, we have constructed a comprehensive profile of this important molecule. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in the synthesis of novel compounds with potential applications in drug discovery and materials science. As research in these fields continues to advance, the value of well-characterized building blocks like **3-Fluoroisoquinoline** will only continue to grow.

References

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. *Molecules*. 2018.
- **3-Fluoroisoquinoline** | CAS 396-29-2 | AMERICAN ELEMENTS ®. [Link]
- US Patent US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
- ¹⁹F-NMR spectra for N-Fmoc-protected 3c. (a) 376 MHz, CDCl₃, 25 °C; (b)...
- ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162).
- 3-Fluoroquinoline - Optional[¹³C NMR] - Chemical Shifts - SpectraBase.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchG
- ¹⁹Flourine NMR. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and rel
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central.
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
- ¹⁹F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
- ¹⁹F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
- Dissociation constants pK a of isoquinoline bases | Download Table - ResearchG

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts - Organic Chemistry D
- ^{19}F and ^{13}C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and - isoquinoline derivatives | Request PDF - ResearchG
- Experiment 1 - Melting Points.
- Mass spectra of fluorocarbons.
- A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH.
- ^{13}C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.
- Isoquinoline - the NIST WebBook - National Institute of Standards and Technology.
- Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Educ
- 3-Fluoroaniline(372-19-0) ^1H NMR spectrum - ChemicalBook.
- Isoquinoline(119-65-3) ^1H NMR spectrum - ChemicalBook.
- **3-Fluoroisoquinoline** - - Sigma-Aldrich.
- ^1H and ^{13}C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University.
- Isoquinoline - the NIST WebBook - National Institute of Standards and Technology.
- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - ResearchG
- A versatile synthesis of substituted isoquinolines - PubMed.
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
- Isoquinoline - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. americanelements.com [americanelements.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 3-Fluoroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619788#physical-properties-of-3-fluoroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com